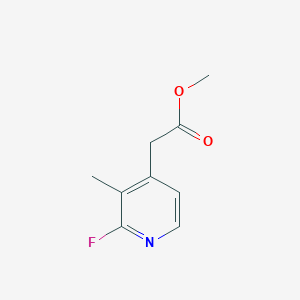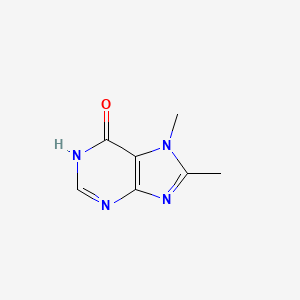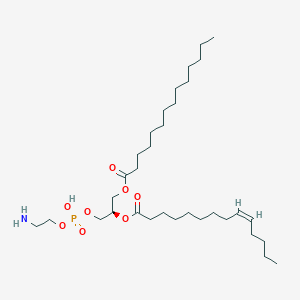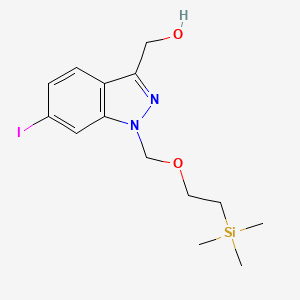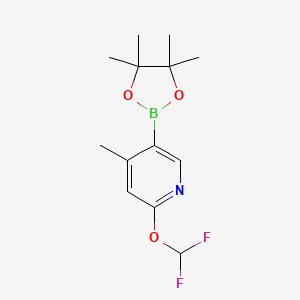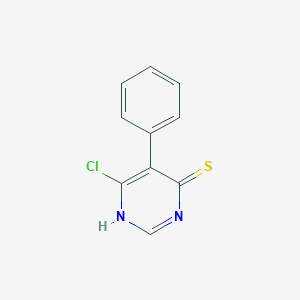
6-Chloro-5-phenylpyrimidine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-phenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 5th position, and a thione group at the 4th position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-5-phenylpyrimidine-4-amine with sulfur or a sulfur-containing reagent to introduce the thione group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-phenylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-phenylpyrimidine-4(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-phenylpyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylpyrimidine-4(1H)-thione: Lacks the chlorine atom at the 6th position.
6-Chloro-4(1H)-pyrimidinethione: Lacks the phenyl group at the 5th position.
6-Chloro-5-phenylpyrimidine: Lacks the thione group at the 4th position.
Uniqueness
6-Chloro-5-phenylpyrimidine-4(1H)-thione is unique due to the combination of the chlorine atom, phenyl group, and thione group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H7ClN2S |
|---|---|
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
6-chloro-5-phenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-9-8(10(14)13-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI-Schlüssel |
VNGJHSQCSYMHOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NC=NC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


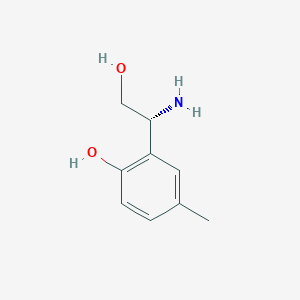
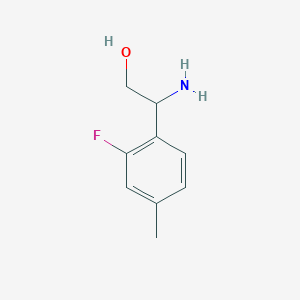
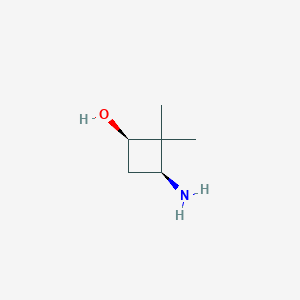
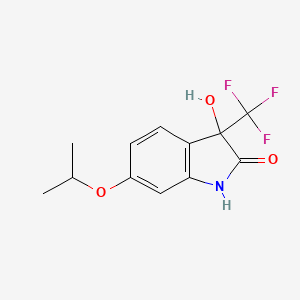
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
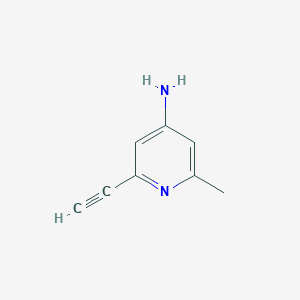
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
